2-(5-Chlorothiophen-2-yl)acetonitrile
Description
Contextualization within Thiophene (B33073) and Nitrile Chemical Landscapes
The chemical identity of 2-(5-Chlorothiophen-2-yl)acetonitrile is deeply rooted in the properties of its constituent thiophene and nitrile groups. Thiophenes are a class of sulfur-containing heterocyclic compounds that are integral components of numerous pharmaceuticals and natural products. Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the sulfur heteroatom and the aromatic nature of the ring allow for a variety of chemical transformations, making thiophenes versatile scaffolds in drug discovery. The inclusion of a chlorine atom on the thiophene ring can further modulate the electronic properties and metabolic stability of resulting molecules, a strategy often employed in medicinal chemistry.
On the other hand, the nitrile group (-C≡N) is a highly valuable functional group in organic synthesis. Acetonitrile (B52724) and its derivatives are recognized as important C₂ building blocks. The carbon-nitrogen triple bond can undergo a wide array of transformations, serving as a precursor to amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. The methylene (B1212753) group adjacent to the nitrile in this compound is activated, making it susceptible to deprotonation and subsequent reactions with electrophiles, further expanding its synthetic utility.
Significance as a Versatile Chemical Synthon and Heterocyclic Building Block in Organic Synthesis
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a versatile synthon due to the distinct reactivity of its different parts. The activated methylene group can participate in base-catalyzed condensation reactions, such as the Knoevenagel condensation, while the nitrile group itself can be involved in cyclization and addition reactions.
This compound is a key heterocyclic building block, a term used for functionalized heterocyclic molecules that can be readily incorporated into larger, more complex structures. The 5-chlorothiophene moiety is a structural component of several significant pharmaceutical agents. For instance, the anticoagulant drug Rivaroxaban contains a 5-chlorothiophene-2-carboxamide unit, highlighting the importance of precursors that can deliver this specific fragment.
The synthesis of this compound can be conceptually approached through established methods for analogous compounds. A common route for the preparation of thiopheneacetonitriles involves the conversion of a thiophene starting material into a halomethyl derivative, followed by a nucleophilic substitution with a cyanide salt. google.com
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Chloromethylation | Thiophene derivative, Paraformaldehyde, HCl | Chloromethylthiophene derivative |
| 2 | Cyanation | Chloromethylthiophene derivative, Sodium Cyanide (NaCN) | Thiopheneacetonitrile derivative |
This table outlines a general, plausible synthetic pathway based on known chemical transformations for similar molecules. google.com
The utility of this compound as a building block is further underscored by its potential application in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued for their efficiency and ability to rapidly generate molecular diversity. The reactive sites on this compound make it an ideal candidate for participation in such complex transformations, enabling the swift assembly of novel heterocyclic systems for screening in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYSKWNXENCVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501397 | |
| Record name | (5-Chlorothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42520-90-1 | |
| Record name | (5-Chlorothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chlorothiophen-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 2 5 Chlorothiophen 2 Yl Acetonitrile
Reactivity Profiling of the Acetonitrile (B52724) Functionality
The acetonitrile group, -CH₂CN, is a versatile functional group that imparts both electrophilic and nucleophilic characteristics to the molecule.
The nitrile group (-C≡N) itself is characterized by a carbon-nitrogen triple bond. Due to the higher electronegativity of nitrogen, the carbon atom bears a partial positive charge, rendering it electrophilic. fiveable.mequora.com This electrophilicity allows the nitrile carbon to be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds, in addition reactions. fiveable.mequora.com Protonation of the nitrogen atom under acidic conditions further enhances the electrophilic character of the nitrile carbon, enabling reactions with weaker nucleophiles like water during hydrolysis. quora.comlibretexts.org
Conversely, the acetonitrile functionality also exhibits nucleophilic properties. The lone pair of electrons on the nitrogen atom allows it to act as a weak base or nucleophile. ntnu.nomdpi.com More significantly, the methylene (B1212753) protons (α-protons) adjacent to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group. ntnu.noencyclopedia.pub Deprotonation by a strong base, such as an alkali metal amide or an alkoxide, generates a resonance-stabilized carbanion. encyclopedia.pub This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. mdpi.comencyclopedia.pub
Table 1: Dual Reactivity of the Acetonitrile Moiety
| Site of Reactivity | Chemical Property | Type of Reaction | Attacking/Generated Species |
|---|---|---|---|
| Nitrile Carbon (-C≡N) | Electrophilic | Nucleophilic Addition | Attacked by Nucleophiles (e.g., RMgX, H₂O, LiAlH₄) |
| Nitrile Nitrogen (-C≡N) | Nucleophilic / Basic | Coordination / Protonation | Attacks Electrophiles / Lewis Acids |
The dual reactivity of the acetonitrile group opens up several reaction pathways.
Addition Reactions: The electrophilic nitrile carbon is susceptible to nucleophilic addition. libretexts.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding 2-(5-chlorothiophen-2-yl)ethanamine. The reaction proceeds via nucleophilic addition of hydride ions. libretexts.org
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-(5-chlorothiophen-2-yl)acetic acid. This reaction proceeds through an amide intermediate. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents (RMgX) add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone. fiveable.me
Condensation Reactions: The nucleophilic carbanion generated by deprotonating the α-carbon can undergo condensation reactions.
Alkylation: The anion can react with alkyl halides in an Sₙ2 displacement to form α-substituted derivatives. encyclopedia.pub However, over-alkylation can be a competing side reaction. encyclopedia.pub
Thorpe-Ziegler Reaction: In the presence of a strong base, the carbanion can attack the nitrile group of another molecule, leading to a self-condensation reaction to form a cyclic α-cyano enamine after intramolecular cyclization. encyclopedia.pub
Reactions with Carbonyls: The carbanion can add to aldehydes and ketones in reactions analogous to the aldol (B89426) condensation, forming β-hydroxynitriles. ntnu.no
Reactivity and Substitution Dynamics on the 5-Chlorothiophene Ring System
The 5-chlorothiophene ring is an electron-rich aromatic system, but its reactivity is modulated by the attached chloro and acetonitrilomethyl substituents.
Thiophene (B33073) rings are generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org Substitution typically occurs at the C2 or C5 positions (α-positions). In 2-(5-chlorothiophen-2-yl)acetonitrile, these positions are already occupied. Therefore, substitution must occur at either the C3 or C4 position.
The directing effects of the existing substituents determine the regioselectivity:
-Cl (at C5): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-para directors because of resonance electron donation. wikipedia.org The chlorine atom at C5 would therefore direct an incoming electrophile to the C4 position (ortho).
-CH₂CN (at C2): The acetonitrilomethyl group is deactivating due to the electron-withdrawing inductive effect of the cyano group. As a deactivating group, it is expected to act as a meta-director, which would also direct an incoming electrophile to the C4 position.
Since both groups direct towards the C4 position, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C4 position of the thiophene ring. wikipedia.orgyoutube.com
Aryl halides are typically unreactive towards nucleophilic substitution, but the reaction can proceed if the aromatic ring is activated by electron-withdrawing groups. libretexts.org The mechanism for nucleophilic aromatic substitution (SₙAr) involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgyoutube.com
In this compound, the chlorine atom at C5 is the leaving group. The acetonitrilomethyl group at C2 is in the para position relative to the chlorine. The electron-withdrawing nature of this group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org This stabilization activates the ring, making the chlorine atom susceptible to displacement by strong nucleophiles (e.g., alkoxides, amides). libretexts.orgnih.gov Therefore, nucleophilic aromatic substitution of the chlorine atom is a viable reaction pathway for this compound.
The thiophene moiety is recognized in medicinal chemistry as a "structural alert" due to its potential for metabolic bioactivation into reactive, potentially toxic species. acs.orgnih.gov This bioactivation is typically mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govacs.org In vitro studies using human liver microsomes have shown that thiophene rings can be oxidized to form highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides. acs.orgnih.govsci-hub.box
These reactive metabolites can covalently bind to cellular macromolecules, which is a potential mechanism of toxicity. To detect their formation in vitro, trapping agents like reduced glutathione (B108866) (GSH) are used. nih.govacs.org Studies on a variety of substituted thiophenes, including α-chlorothiophenes, have demonstrated the formation of NADPH-dependent GSH adducts in human liver microsomes. nih.govacs.org The masses of these adducts are consistent with the displacement of the chlorine atom by GSH, confirming the formation of a reactive intermediate. nih.govacs.org
The substitution pattern on the thiophene ring significantly influences the extent of bioactivation. Research has shown that the introduction of electron-withdrawing groups can reduce the formation of reactive metabolites. nih.govacs.org The degree of this reduction depends on both the nature of the substituent and its position on the ring. nih.govacs.org For instance, a comparative study on 2-acetylthiophenes showed that a chlorine atom at the C5 position led to less adduct formation than a bromine or chlorine at the C4 position, and significantly less than the unsubstituted thiophene. acs.org
Table 2: Relative Glutathione Adduct Levels for Substituted 2-Acetylthiophenes in vitro
| Substituent Position | Substituent | Relative Adduct Formation |
|---|---|---|
| C4 and C5 | H (unsubstituted) | Highest |
| C4 | Br | Lower |
| C4 | Cl | Lower |
| C5 | Cl | Lower still |
| C5 | CN | Even lower |
| C5 | Br | Very low |
| C5 | CH₃ | Not detected |
Data derived from findings on substituted 2-acetylthiophenes, indicating trends in reactivity. acs.org
These in vitro models suggest that the 5-chlorothiophene core of this compound is susceptible to metabolic bioactivation, a critical consideration in the study of thiophene-containing compounds.
Elucidation of Reaction Mechanisms in the Derivatization of this compound
The derivatization of this compound frequently involves multicomponent reactions, among which the Gewald reaction is a prominent and well-studied pathway for the synthesis of highly substituted 2-aminothiophenes. Mechanistic investigations, including computational studies, have shed light on the intricate steps involved in this transformation. The reaction typically proceeds through a series of key stages, beginning with a condensation reaction, followed by sulfur addition, cyclization, and finally aromatization.
The initial step in the derivatization of this compound via the Gewald reaction is a Knoevenagel condensation. This involves the reaction of the activated methylene group of the acetonitrile with a carbonyl compound, such as a ketone or aldehyde, in the presence of a basic catalyst. This condensation yields a stable α,β-unsaturated nitrile intermediate. The choice of base and reaction conditions can influence the rate and efficiency of this initial step.
Following the formation of the unsaturated intermediate, elemental sulfur is introduced into the reaction. The precise mechanism of sulfur addition has been a subject of detailed study, with evidence pointing towards the formation of polysulfide intermediates. Computational studies using density functional theory (DFT) suggest that the reaction is initiated by the opening of the elemental sulfur ring, leading to the formation of these polysulfide chains. nih.gov These intermediates can interconvert and decompose through various pathways, including unimolecular cyclization and nucleophilic degradation. nih.gov
The subsequent and crucial step is the intramolecular cyclization of a monosulfide intermediate. This cyclization, followed by tautomerization and aromatization, is the thermodynamic driving force of the reaction, leading to the formation of the stable 2-aminothiophene ring. nih.govwikipedia.org The entire process funnels various intermediates towards the final aromatic product. nih.gov
A proposed mechanistic pathway for the Gewald reaction starting from an activated acetonitrile is outlined below:
| Step | Description | Intermediate |
| 1 | Knoevenagel Condensation | The reaction begins with a base-catalyzed Knoevenagel condensation between the activated acetonitrile (containing the 5-chlorothiophen-2-yl group) and a carbonyl compound to form an α,β-unsaturated nitrile intermediate. wikipedia.orglookchem.com |
| 2 | Sulfur Addition | Elemental sulfur adds to the Knoevenagel intermediate. The mechanism is thought to proceed through a polysulfide intermediate. nih.govwikipedia.org |
| 3 | Cyclization & Tautomerization | The sulfur-adduct undergoes cyclization and subsequent tautomerization to form the non-aromatic thiophene ring. wikipedia.org |
| 4 | Aromatization | The final step is the aromatization of the ring system to yield the stable polysubstituted 2-aminothiophene derivative. nih.govlookchem.com |
This interactive table summarizes the key mechanistic steps in the Gewald reaction for the derivatization of activated acetonitriles.
Kinetic studies on related thiophene systems, such as the aminolysis of thiophenyl 2-thiopheneacetates, have shown that reactions can proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net While not a direct study of the Gewald reaction, this research provides insight into the types of intermediates that can form in reactions involving thiophene derivatives in acetonitrile. researchgate.net
The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes by varying the carbonyl component and the activated acetonitrile. When this compound is used as the starting material, this reaction provides a direct route to novel thiophene-containing heterocyclic compounds.
Advanced Spectroscopic Elucidation and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide definitive information about the electronic environment and connectivity of the hydrogen atoms. The structure of 2-(5-Chlorothiophen-2-yl)acetonitrile contains two distinct sets of protons: those on the thiophene (B33073) ring and those on the methylene (B1212753) bridge.
Thiophene Protons: The 2,5-disubstituted thiophene ring possesses two aromatic protons at positions 3 and 4. These protons are adjacent to each other and would appear as a pair of doublets due to spin-spin coupling. The proton at position 4 (H-4) is adjacent to a carbon bearing a chlorine atom, while the proton at position 3 (H-3) is adjacent to the carbon bearing the acetonitrile (B52724) substituent. Due to the electronegativity and anisotropic effects of the substituents, these protons are expected to resonate in the aromatic region, typically between δ 6.8 and 7.2 ppm.
Methylene Protons: The two protons of the methylene group (-CH₂) are chemically equivalent and are not coupled to any neighboring protons, thus they are expected to appear as a sharp singlet. This signal would likely be found in the range of δ 3.8 to 4.2 ppm, shifted downfield due to the electron-withdrawing effects of both the adjacent thiophene ring and the nitrile group.
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-3 | ~6.9 - 7.1 | Doublet (d) | ~3.5 - 4.5 |
| Thiophene H-4 | ~6.8 - 7.0 | Doublet (d) | ~3.5 - 4.5 |
| Methylene (-CH₂) | ~3.8 - 4.2 | Singlet (s) | N/A |
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. There are six distinct carbon signals expected for this compound.
Thiophene Carbons: Four signals are anticipated for the thiophene ring carbons. The carbon atom bonded to the chlorine (C-5) and the carbon atom bonded to the acetonitrile group (C-2) would be significantly influenced by these substituents. The other two thiophene carbons (C-3 and C-4) would appear in the typical aromatic region for heterocyclic compounds.
Acetonitrile Group Carbons: The methylene carbon (-CH₂) is expected to resonate in the range of δ 20-30 ppm. The nitrile carbon (-C≡N) has a characteristic chemical shift and is expected to appear further downfield, typically in the range of δ 115-120 ppm.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C-2 | ~135 - 145 |
| Thiophene C-3 | ~126 - 128 |
| Thiophene C-4 | ~125 - 127 |
| Thiophene C-5 | ~128 - 132 |
| Methylene (-CH₂) | ~20 - 30 |
| Nitrile (-C≡N) | ~115 - 120 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₆H₄ClNS), the monoisotopic mass is 156.9753 Da. uni.lu
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₆H₄ClNS. This technique distinguishes the compound from other species with the same nominal mass but different elemental compositions.
Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS) would induce fragmentation of the molecular ion, providing valuable structural information. The presence of chlorine would be readily identifiable by the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+). Predicted fragmentation pathways include:
Loss of a chlorine radical (·Cl) to give a fragment at m/z ~122.
Cleavage of the cyanomethyl group (·CH₂CN) to yield a chlorothienyl cation at m/z ~117.
Loss of the nitrile group as HCN, followed by other rearrangements.
| Predicted m/z | Predicted Ion/Fragment | Notes |
|---|---|---|
| 157/159 | [C₆H₄ClNS]⁺ (Molecular Ion) | Characteristic ~3:1 isotopic pattern for Chlorine. |
| 122 | [C₆H₄NS]⁺ | Loss of ·Cl from the molecular ion. |
| 117/119 | [C₄H₂ClS]⁺ | Loss of ·CH₂CN from the molecular ion. |
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the nitrile and the substituted thiophene ring.
Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2240–2260 cm⁻¹, which is characteristic of a nitrile functional group.
Aromatic C-H Stretch: Vibrations corresponding to the C-H bonds on the thiophene ring are expected to appear above 3000 cm⁻¹, typically around 3100 cm⁻¹.
Aliphatic C-H Stretch: The methylene (-CH₂) group will show stretching vibrations in the region of 2850–2960 cm⁻¹.
Aromatic C=C Stretch: Ring stretching vibrations of the thiophene moiety are expected in the 1400–1600 cm⁻¹ region.
C-Cl Stretch: The vibration for the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Aromatic (Thiophene) |
| ~2960, ~2850 | C-H Stretch | Aliphatic (-CH₂) |
| ~2250 | C≡N Stretch | Nitrile |
| ~1400 - 1600 | C=C Stretch | Aromatic (Thiophene) |
| ~700 - 800 | C-Cl Stretch | Chloroalkane |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiophene ring is a conjugated system that absorbs UV radiation, leading to π → π* transitions. The absorption maximum (λmax) for unsubstituted thiophene occurs around 231 nm. For this compound, the presence of the chlorine and cyanomethyl substituents is expected to cause a bathochromic (red) shift in the λmax to a slightly longer wavelength, likely in the range of 240-260 nm, when measured in a suitable solvent like acetonitrile or ethanol (B145695).
X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions
Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. There are currently no publicly available crystal structures for this compound.
X-ray crystallography would unequivocally determine:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
Planarity: Confirmation of the planarity of the thiophene ring.
Conformation: The preferred orientation of the cyanomethyl group relative to the thiophene ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant non-covalent interactions such as π-stacking of the thiophene rings or halogen bonding involving the chlorine atom, which govern the solid-state properties of the material.
Application of Hyphenated Spectroscopic Techniques in Structural Elucidation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the purification and identification of target compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS would be an ideal analytical technique. The gas chromatograph would separate the compound from impurities or reaction byproducts, and the mass spectrometer would provide immediate mass and fragmentation data for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS could also be employed, particularly for monitoring reactions or analyzing samples that are not suitable for GC. The liquid chromatograph would perform the separation, and the mass spectrometer, often an HRMS instrument, would provide accurate mass data for the eluting components, confirming the presence and purity of the target compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For complex mixtures, LC-NMR could be used to obtain NMR spectra of the compound after chromatographic separation, providing structural confirmation without the need for prior isolation.
These hyphenated methods are essential in synthetic chemistry for reaction monitoring, purity assessment, and the structural confirmation of newly synthesized molecules like this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for predicting the molecular geometry and electronic properties of a compound like 2-(5-Chlorothiophen-2-yl)acetonitrile. These calculations solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which its energy, optimized geometry (bond lengths and angles), and various electronic properties can be derived. A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals across the thiophene (B33073) ring, the chlorine atom, and the acetonitrile (B52724) group, indicating likely sites for nucleophilic and electrophilic attack.
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. This map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. An MEP analysis of this compound would likely show a negative potential around the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring, highlighting them as potential sites for interaction with electrophiles.
Molecular Docking Studies for Ligand-Target Interactions (in vitro contexts)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
A docking study involving this compound would require a specific biological target (e.g., an enzyme or receptor). The study would computationally place the compound into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. The results would also provide a visual model of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the protein's amino acid residues. Without a specified biological target, a molecular docking study cannot be performed.
Theoretical Simulations of Reaction Pathways and Energy Landscapes
Theoretical simulations can be employed to map out the potential energy surface for a chemical reaction involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely reaction pathway and calculate activation energies. These studies are vital for understanding reaction mechanisms, predicting reaction outcomes, and designing new synthetic routes. For instance, simulations could explore the mechanism of nucleophilic substitution on the thiophene ring or reactions involving the acetonitrile group.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical methods like DFT can predict various spectroscopic parameters. For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental results to validate the structure of this compound. A study on the related compound 2-acetyl-5-chlorothiophene (B429048) demonstrated good agreement between DFT-calculated and experimental vibrational frequencies.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. The Hirshfeld surface is constructed around a molecule in a crystal, and properties such as the distance to the nearest nucleus external to the surface (de) and internal to the surface (di) are mapped onto it.
From the Hirshfeld surface, a 2D fingerprint plot is generated, which is a histogram of the (di, de) pairs. This plot provides a unique summary of all intermolecular contacts in the crystal. Different types of interactions (e.g., H···H, C···H, Cl···H) appear as distinct features on the plot, and the relative area of these features corresponds to their abundance. This analysis provides quantitative insight into the packing forces within the crystal. A study on 2-(5-bromothiophen-2-yl)acetonitrile (B1269735) used this method to identify and quantify various intermolecular contacts, including Br···Br, C–H···N, and C–H···S interactions. A similar analysis for this compound would require its single-crystal X-ray diffraction data.
Exploration of Biological Activities and Mechanistic Understanding in Vitro Studies
In Vitro Antimicrobial Activity and Structure-Activity Relationship (SAR) Studies
Derivatives of 2-(5-Chlorothiophen-2-yl)acetonitrile have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. These studies have not only demonstrated their potential as antimicrobial agents but have also provided valuable insights into their structure-activity relationships (SAR).
Thiophene (B33073) derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiophene compounds bearing a benzamide group have demonstrated efficacy against Acinetobacter baumannii and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 mg/L nih.gov. The substitution on the amide at position 2 of the thiophene ring has been found to be a critical determinant of antibacterial potency. Specifically, the introduction of a 4-chlorophenyl substituent can enhance the activity of certain derivatives nih.gov.
Another study focused on a 5-nitro-2-thiophenecarbaldehyde derivative, which exhibited significant antibacterial activity against pan-susceptible Staphylococcus aureus, with MIC50 and MIC90 values of 0.5 µg/mL and 1 µg/mL, respectively mdpi.com. This suggests that the nitro group on the thiophene ring may contribute to its antibacterial properties. Furthermore, a close structural analog, 2-(5-Chloropyridin-2-yl)acetonitrile, has shown inhibitory activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 and 64 µg/mL, respectively .
| Derivative Class | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiophene-benzamide derivatives | Acinetobacter baumannii | 16 - 64 |
| Thiophene-benzamide derivatives | Escherichia coli | 16 - 64 |
| 5-nitro-2-thiophenecarbaldehyde derivative | Staphylococcus aureus (pan-susceptible) | 0.5 - 1.0 |
| 2-(5-Chloropyridin-2-yl)acetonitrile | Staphylococcus aureus | 32 |
| 2-(5-Chloropyridin-2-yl)acetonitrile | Escherichia coli | 64 |
The antifungal properties of thiophene derivatives have also been an area of active investigation. Various compounds incorporating the thiophene ring have been reported to possess antifungal activities researchgate.netsemanticscholar.org. The structure-activity relationship studies suggest that substitutions on the thiophene ring play a crucial role in determining the antifungal efficacy. For example, in a series of novel pinacolone sulfonamide derivatives, the presence of a phenyl group, particularly a 2,4,6-tribromophenyl group, was found to significantly enhance the antifungal activity against Botrytis cinerea mdpi.com. This highlights the importance of aromatic substitutions in modulating the antifungal potential of these compounds. While direct studies on this compound are limited, the broader research on thiophene derivatives indicates a promising avenue for the development of new antifungal agents.
Several derivatives containing the thiophene or a related scaffold have demonstrated significant activity against Mycobacterium tuberculosis H37Rv. In one study, acetamide derivatives of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide were synthesized and evaluated for their antitubercular efficacy. One derivative, featuring a 3,4,5-trimethoxy group, exhibited the highest inhibition of 99% at a concentration of 6.25 µg/mL against M. tuberculosis H37Rv .
Furthermore, a series of 5-nitrofuran-triazole conjugates, which share structural similarities with nitrated thiophenes, were screened for their antitubercular activity. One compound from this series showed promising activity with a MIC value of 0.25 µg/mL against the H37Rv strain nih.gov. Another study on 5-nitrofuran-2-yl derivatives identified a compound that was three times more active than the standard drug isoniazid, with a MIC of 0.22 µM in the log-phase culture of M. tuberculosis H37Rv nih.gov. These findings underscore the potential of thiophene and related heterocyclic compounds in the development of new antitubercular drugs.
| Derivative Class | Activity Measurement | Value |
|---|---|---|
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide derivative | % Inhibition | 99% at 6.25 µg/mL |
| 5-nitrofuran-triazole conjugate | MIC | 0.25 µg/mL |
| 5-nitrofuran-2-yl derivative | MIC | 0.22 µM |
In Vitro Anticancer and Antiproliferative Activity Investigations
The anticancer potential of this compound derivatives has been extensively studied, revealing their ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action.
A multitude of studies have demonstrated the cytotoxic effects of thiophene derivatives against a wide array of human cancer cell lines. For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives have shown potent anticancer activity against the HCT-116 colon cancer cell line, with IC50 values as low as 7.1 µM nih.gov. Similarly, fused thiophene derivatives have exhibited significant cytotoxicity against HepG2 (liver) and PC-3 (prostate) cancer cells, with a chloro derivative showing IC50 values of 3.105 µM and 2.15 µM, respectively mdpi.com.
The cytotoxicity of novel thiophene derivatives has also been evaluated against MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system) cancer cell lines, with several compounds identified as highly active researchgate.netscirp.org. Thiophene analogues of 5-chloro-5,8-dideazafolic acid have demonstrated inhibitory activity against CCRF-CEM human leukemic lymphoblasts with IC50 values around 1.8 to 2.1 µM nih.gov. Furthermore, other thiophene derivatives have been found to be cytotoxic to HepG2 and SMMC-7721 (liver) cancer cell lines nih.gov.
| Derivative Class | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 (Colon) | 7.1 |
| Fused thiophene derivative | HepG2 (Liver) | 3.105 |
| Fused thiophene derivative | PC-3 (Prostate) | 2.15 |
| Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemia) | 1.8 |
The mechanisms underlying the anticancer activity of thiophene derivatives are multifaceted. Some derivatives have been shown to induce cell cycle arrest at the S and G2/M phases, suggesting interference with DNA replication or mitosis nih.gov. This could be due to a direct interaction with the DNA of tumor cells nih.gov. Other proposed mechanisms for different thienopyrimidine derivatives include the inhibition of the PI3K pathway, focal adhesion kinase (FAK), and VEGFR-2/AKT dual inhibition mdpi.com.
A significant area of investigation has been the role of these compounds as inhibitors of essential enzymes in cancer cell proliferation. For example, some 2-phenylacrylonitrile derivatives, which share the acrylonitrile moiety with the subject of this article, have been identified as tubulin inhibitors nih.gov. Tubulin is a crucial component of microtubules, which are essential for cell division, making it a key target for anticancer drugs nih.gov.
While direct evidence for this compound as a topoisomerase I inhibitor is not yet established, the inhibition of this enzyme is a known mechanism for other anticancer agents nih.govnih.gov. Topoisomerase I is an enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA nih.gov. Its inhibition leads to DNA damage and ultimately cell death. Given the structural similarities of thiophene derivatives to some known non-camptothecin topoisomerase I inhibitors, this remains a plausible and intriguing area for future research into the anticancer mechanisms of this class of compounds nih.gov. Additionally, some thiophene derivatives have been found to exert their anticancer effects by elevating levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential nih.gov.
Enzyme Inhibition Studies: In Vitro Mechanistic Insights
The interaction of small molecules with enzymes is a fundamental mechanism of therapeutic intervention. The 5-chlorothiophen-2-yl moiety has been incorporated into various molecular frameworks to assess its potential as an enzyme inhibitor.
The 5-chlorothiophen-2-yl moiety is a critical component in a class of potent thrombin inhibitors. nih.govmdpi.com In vitro studies on a series of acylated 1H-pyrazol-5-amines revealed that the introduction of this specific group is crucial for achieving high-potency inhibition. nih.gov These compounds operate through a covalent, serine-trapping mechanism. This process involves the nucleophilic attack by the active site serine residue (Ser195) of thrombin on an electrophilic center within the inhibitor molecule. nih.gov This action results in the acylation of the serine residue, rendering the enzyme catalytically inactive. nih.gov
Docking studies and X-ray crystal structure analysis have shown that the 5-chlorothiophen-2-yl moiety consistently occupies the S1 specificity pocket of the thrombin active site. nih.gov Its presence significantly enhances inhibitory activity, shifting it into the nanomolar range. For instance, certain acylated 1H-pyrazol-5-amines bearing this moiety demonstrated potent thrombin inhibition with low IC50 values. nih.govmdpi.com This potent inhibition is attributed not only to lipophilic interactions within the pocket but also to the displacement of a specific water molecule, which provides a significant boost in binding affinity. nih.gov
| Compound | Description | Thrombin IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 24e | An acylated 1H-pyrazol-5-amine with a 5-chlorothiophen-2-yl group | 16 | nih.gov |
| Compound 25 | An acylated 1H-pyrazol-5-amine with a 5-chlorothiophen-2-yl group | 18 | nih.gov |
| Compound 24g | An acylated 1H-pyrazol-5-amine with a 5-chlorothiophen-2-yl group | 419 | nih.gov |
| Compound 9e | A 1H-pyrazol-5-amine with a 5-chlorothiophen-2-yl group | 165 | mdpi.com |
Pancreatic lipase is a key enzyme in the digestion of dietary fats, making it a validated target for anti-obesity research. nih.gov The primary mechanism of inhibition often involves the formation of a covalent bond with the active site serine residue of the lipase, which prevents the hydrolysis of triglycerides. nih.gov Orlistat is a well-known therapeutic agent that functions via this mechanism. nih.gov While numerous natural and synthetic compounds have been investigated for their potential to inhibit pancreatic lipase, specific in vitro studies detailing the inhibitory activity of this compound against this enzyme are not extensively documented in the scientific literature.
Acetylcholinesterase (AChE) inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine and are used in the management of Alzheimer's disease. nih.gov The thiophene ring has been used as a scaffold to develop new AChE inhibitors. nih.govnih.gov For example, a series of novel thiophene derivatives were synthesized and evaluated for their AChE inhibitory activity using the in vitro Ellman's method. nih.gov Certain complex derivatives, such as 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound IIId), demonstrated greater percentage inhibition than the reference drug Donepezil under the same experimental conditions. nih.gov However, direct studies on the AChE inhibitory potential of the simpler this compound are not specified in these reports.
| Compound | % AChE Inhibition | Reference |
|---|---|---|
| Compound IIId (a tetrahydrobenzo[b]thiophene derivative) | 60.00% | nih.gov |
| Compound IIIa (a tetrahydrobenzo[b]thiophene derivative) | 56.67% | nih.gov |
| Compound VIb (a cyclohepta[b]thiophene derivative) | 56.60% | nih.gov |
| Donepezil (Reference Standard) | 40.00% | nih.gov |
In Vitro Antioxidant Properties and Mechanistic Pathways
Antioxidant compounds can neutralize reactive oxygen species (ROS), mitigating oxidative stress-induced cellular damage. The antioxidant potential of chemical compounds is commonly evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical. While the antioxidant properties of various heterocyclic compounds have been explored, specific research detailing the in vitro antioxidant activity of this compound was not identified in the reviewed literature.
Understanding Thiophene Bioactivation in In Vitro Metabolic Systems
The thiophene ring, while a valuable pharmacophore, is also recognized as a structural alert or toxicophore due to its potential for metabolic bioactivation into reactive electrophilic species. nih.govresearchgate.netacs.org This process is a critical consideration in drug development, as such metabolites can lead to toxicity.
In vitro studies using human liver microsomes have demonstrated that cytochrome P450 (CYP450) enzymes mediate the oxidative metabolism of the thiophene ring. nih.govacs.org This bioactivation can proceed through pathways like S-oxidation or epoxidation, forming highly reactive intermediates such as thiophene S-oxides or thiophene epoxides. researchgate.netacs.org These electrophilic metabolites can covalently bind to cellular macromolecules or be detoxified by reacting with nucleophiles like glutathione (B108866) (GSH). nih.gov
Experiments on a range of substituted thiophenes, including α-chlorothiophenes, have been conducted in NADPH-fortified human liver microsomes with GSH used as a trapping agent to detect and characterize the resulting adducts. nih.gov For several α-chlorothiophenes, NADPH-dependent formation of GSH adducts was observed, confirming their bioactivation. nih.gov The degree of bioactivation is highly dependent on the nature and position of substituents on the thiophene ring. For instance, studies on a series of 2-acetylthiophenes showed that substitutions at the C5 position, such as a chloro group, can reduce the formation of reactive metabolites compared to an unsubstituted thiophene. nih.gov
| Substituent Position | Substituent | Relative Adduct Level | Reference |
|---|---|---|---|
| C4-H, C5-H | Unsubstituted | Highest | nih.gov |
| C4 | -Br, -Cl | High | nih.gov |
| C5 | -Cl | Moderate | nih.gov |
| C5 | -CN | Low | nih.gov |
| C5 | -CH₃ | Not Detected | nih.gov |
Glutathione (GSH) Adduct Formation and Characterization
In vitro studies are crucial for understanding the potential bioactivation of xenobiotics and their subsequent interaction with endogenous nucleophiles like glutathione (GSH). For compounds containing a substituted thiophene ring, such as this compound, a key area of investigation is their potential to form reactive metabolites that can be trapped by GSH. This section explores the formation and characterization of GSH adducts of related α-chlorothiophene compounds, providing insights into the likely metabolic pathways for this compound.
Research on a series of α-chlorothiophenes has demonstrated that these compounds can undergo NADPH-dependent bioactivation in human liver microsomes, leading to the formation of GSH adducts. datapdf.comresearchgate.net The primary mechanism observed for this class of compounds is the substitution of the chlorine atom by the sulfhydryl group of glutathione. datapdf.comresearchgate.net
The characterization of these adducts is typically achieved using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). datapdf.comresearchgate.net This powerful analytical technique allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. Further structural confirmation can be obtained using techniques like proton nuclear magnetic resonance (NMR) spectroscopy. datapdf.comresearchgate.net
A proposed mechanism for the formation of these GSH adducts involves the initial microsomal oxidation of the thiophene ring to a reactive sulfoxide intermediate. datapdf.com This electrophilic intermediate is then susceptible to nucleophilic attack by GSH, resulting in the displacement of the chlorine atom and the formation of a stable GSH conjugate. datapdf.com
While direct experimental data for this compound is not available in the provided search results, the findings from structurally similar compounds, such as 1-(5-chlorothiophen-2-yl)ethanone, offer a strong predictive framework for its metabolic fate. datapdf.comresearchgate.net It is anticipated that this compound would also form a GSH adduct via a similar chlorine substitution mechanism.
The following table summarizes the type of data that would be generated from an in vitro study investigating the GSH adduct formation of a representative α-chlorothiophene compound.
| Compound | Incubation System | Major Adduct Observed | Analytical Method | Proposed Mechanism |
| 1-(5-Chlorothiophen-2-yl)ethanone | NADPH-fortified human liver microsomes with GSH | Adduct consistent with substitution of chlorine by GSH | LC-MS/MS, Proton NMR | Microsomal oxidation to a reactive sulfoxide intermediate followed by nucleophilic attack by GSH datapdf.com |
This table can be expanded with more detailed mass spectrometry data as it becomes available from specific studies on this compound.
Advanced Applications in Materials Science and Emerging Technologies
Investigation of Nonlinear Optical (NLO) Properties in Derivatives
The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has driven research into organic molecules with large hyperpolarizabilities. Thiophene-containing compounds are particularly promising due to their extended π-conjugation, which facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response. nih.govnih.gov Derivatives of 2-(5-chlorothiophen-2-yl)acetonitrile, particularly chalcones, have been synthesized and characterized to evaluate these properties.
A notable example is the chalcone (B49325) derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP), which was synthesized and grown as a single crystal to assess its NLO capabilities. researchgate.net The presence of the 5-chlorothiophene moiety as an electron acceptor and the methoxyphenyl group as an electron donor creates a push-pull system that enhances the second-order NLO response. researchgate.net
Second-Order Hyperpolarizability (β): The efficiency of second harmonic generation (SHG) is a key measure of a material's second-order NLO properties. For the chalcone derivative 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP), powder SHG measurements using a Nd:YAG laser revealed an efficiency 1.6 times that of urea, a standard reference material for NLO studies. researchgate.net This enhancement is attributed to the molecular structure that promotes charge transfer. Research on other thiophene-based chromophores indicates that replacing phenyl rings with less aromatic thiophene (B33073) units can significantly enhance the first hyperpolarizability (β). cityu.edu.hk Theoretical calculations, often employing Density Functional Theory (DFT), are used to compute the first hyperpolarizability (β) and understand the structure-property relationships that govern NLO activity. ciac.jl.cnsemanticscholar.org
Third-Order Hyperpolarizability (γ): Third-order NLO materials are crucial for applications like optical switching and data processing. washington.edu The third-order response is related to the second hyperpolarizability (γ). Thiophene-based systems, including oligomers and polymers, are known to possess large third-order NLO responses due to their highly polarizable π-electron systems. kuleuven.be Studies on various thiophene derivatives, including those linked to fullerenes or configured in complex topologies, have explored their second hyperpolarizability (γ), which is evaluated through phenomena like the Kerr effect and third-harmonic generation (THG). kuleuven.beuobaghdad.edu.iq While specific γ values for direct derivatives of this compound are not extensively documented in the provided context, the strong performance of related thiophene structures suggests this is a promising area for future investigation. nih.govuobaghdad.edu.iq For instance, computational studies on cyclopenta-thiophene chromophores have demonstrated that strategic modifications can lead to significant second hyperpolarizability values, on the order of 10⁻³² esu. nih.gov
| Compound | NLO Property | Measurement/Observation | Reference |
|---|---|---|---|
| 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) | Second Harmonic Generation (SHG) Efficiency | 1.6 times that of Urea | researchgate.net |
Role as a Heterocyclic Building Block in the Development of Functional Materials
Heterocyclic compounds are fundamental building blocks in the synthesis of functional organic materials due to their diverse electronic properties and reaction sites. klinger-lab.denih.gov The this compound molecule contains several reactive centers—the thiophene ring, the chlorine atom, and the acetonitrile (B52724) group—making it a versatile precursor for creating more complex structures.
The development of multifunctional nanomaterials and polymers often requires precise control over the molecular structure of the constituent building blocks. klinger-lab.de The chlorothiophene moiety can participate in various cross-coupling reactions to extend the π-conjugated system, a common strategy for tuning the electronic and optical properties of materials. The acetonitrile group is also a valuable synthetic handle, capable of undergoing a range of chemical transformations.
While specific polymers derived directly from this compound are not detailed in the search results, its potential is evident from the broader chemistry of thiophenes and acetonitriles. The combination of these functional groups allows for its incorporation into polymers, dyes, and other functional materials where the electronic properties of the thiophene ring are desired.
Electrochemical Polymerization Studies of Related Thiophene-Containing Systems
Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto electrode surfaces. Polythiophenes, in particular, have been extensively studied for their applications in sensors, organic electronics, and solar cells due to their excellent conductivity and environmental stability. winona.edudtic.mil
The polymerization process typically involves the oxidation of the thiophene monomer to form radical cations, which then couple to form the polymer chain. winona.edu Studies are often conducted in an acetonitrile solution containing a supporting electrolyte, such as lithium perchlorate. winona.edudtic.mil The polymerization of thiophene itself generally requires an oxidation potential of around 1.6 V. winona.edu
The presence of substituents on the thiophene ring can significantly affect the polymerization potential and the properties of the resulting polymer. For instance, the introduction of bithiophene or terthiophene can lower the required applied potentials and increase the rate of polymerization. dtic.mil While studies focusing specifically on the electrochemical polymerization of this compound are not specified, the general principles of thiophene electropolymerization are well-established. The chlorine and acetonitrile groups would be expected to influence the monomer's oxidation potential and the resulting polymer's morphology, conductivity, and solubility. For example, research on other thiophene derivatives like 3,4-ethylenedioxythiophene (B145204) (EDOT) has shown that soluble conducting polymers can be synthesized electrochemically, which is advantageous for material processing. nju.edu.cn
| Monomer | Typical Solvent/Electrolyte | Polymerization Potential (vs. Ag/AgCl or SCE) | Reference |
|---|---|---|---|
| Thiophene | Acetonitrile / Lithium Perchlorate | ~1.6 V | winona.edu |
| 2,2'-Bithiophene | Acetonitrile / Lithium Perchlorate | ~1.0 V | winona.edu |
| 3-Methylthiophene | Acetonitrile / LiClO₄ | Anodic peak at ~0.55 V | dtic.mil |
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-(5-Chlorothiophen-2-yl)acetonitrile, and what are the critical reaction parameters?
The synthesis often involves nucleophilic substitution or cross-coupling reactions. For example, iron-catalyzed oxidative cross-dehydrogenative coupling (CDC) with acetonitrile derivatives can introduce the nitrile group to the chlorothiophene scaffold. Key parameters include:
- Catalyst selection : Iron(II) salts (e.g., FeCl₂) or palladium catalysts for regioselective coupling .
- Reaction temperature : Controlled heating (60–80°C) to minimize decomposition of the nitrile group.
- Solvent system : Polar aprotic solvents (e.g., acetonitrile or DMF) to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the thiophene ring and nitrile integration. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the nitrile carbon resonates near δ 115–120 ppm .
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. The chlorothiophene ring’s planarity and nitrile bond angles (C-C≡N ~170–180°) are critical validation metrics .
- IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) confirms the nitrile group .
Advanced: How can computational methods resolve discrepancies in experimental data for this compound’s electronic properties?
When experimental UV-Vis or NMR data conflict with theoretical predictions:
- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to model HOMO-LUMO gaps and compare with experimental absorption spectra.
- Mercury CSD : Analyze crystallographic data for intermolecular interactions (e.g., π-stacking of thiophene rings) that may influence electronic behavior .
- Cross-Validation : Compare results across multiple software (SHELX vs. Olex2) to identify systematic errors in bond-length measurements .
Advanced: How should researchers address contradictory crystallographic refinement outcomes for this compound?
Discrepancies in bond lengths/angles between refinement programs (e.g., SHELXL vs. CRYSTALS) may arise from:
- Data Quality : Ensure high-resolution (<1.0 Å) datasets to reduce noise.
- Restraints : Apply geometric restraints for the nitrile group (C≡N bond length ~1.16 Å) during SHELXL refinement .
- Validation Tools : Use Mercury’s "Packing Similarity" to compare unit-cell parameters with analogous structures in the Cambridge Structural Database (CSD) .
Basic: What chromatographic methods are optimal for assessing purity and isolating this compound?
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for nitrile absorption .
- GC-MS : Low-polarity columns (e.g., DB-5) to separate volatile by-products. The molecular ion peak (M⁺) should align with the theoretical m/z (e.g., 183.6 for C₆H₄ClNS-C≡N).
- TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:3); UV visualization for nitrile-containing spots .
Advanced: What strategies mitigate side reactions during functionalization of this compound?
The nitrile group is prone to hydrolysis or nucleophilic attack. Mitigation approaches include:
- Protecting Groups : Temporarily convert –C≡N to –CONH₂ using acidic H₂O₂, then regenerate after thiophene modification .
- Low-Temperature Reactions : Perform alkylation or arylation at –20°C to suppress nitrile reactivity .
- Catalytic Control : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to avoid side reactions at the nitrile .
Advanced: How do solvent effects influence the stability and reactivity of this compound?
- Polar Solvents (DMF, DMSO) : Stabilize the nitrile group via dipole interactions but may accelerate hydrolysis in aqueous mixtures.
- Nonpolar Solvents (Toluene, Hexane) : Reduce hydrolysis risk but limit solubility. Use sonication to disperse the compound .
- Computational Solvation Models : COSMO-RS simulations predict solubility parameters and degradation pathways in mixed solvents .
Basic: What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
